Bryoamaride

Description

Contextualizing Cucurbitacins within Phytochemistry

Cucurbitacins represent a large and structurally diverse class of tetracyclic triterpenoid (B12794562) secondary metabolites. mdpi.com These compounds are formally derived from the hydrocarbon cucurbitane. wikipedia.orgwikipedia.org While they are most famously associated with the pumpkin and gourd family, Cucurbitaceae, their presence is not confined to this family. wikipedia.orgphcogrev.com Phytochemical studies have identified cucurbitacins and their derivatives in a wide array of other plant families, including Brassicaceae, Scrophulariaceae, and Rosaceae, as well as in some mushrooms and even marine mollusks. wikipedia.org

In plants, cucurbitacins are believed to function as a defense mechanism against herbivores due to their intense bitterness. wikipedia.org From a phytochemical perspective, their significance lies in their complex and highly oxygenated structures, which have stimulated extensive research. researchgate.net This class of compounds exhibits a broad spectrum of potent biological activities, with numerous studies highlighting their cytotoxic, anti-inflammatory, and potential anticancer properties, making them important lead molecules in the search for new therapeutic agents. mdpi.comphcogrev.comresearchgate.net

Significance of Bryoamaride as a Cucurbitacin Derivative in Academic Research

This compound, also known as Cucurbitacin L 2-O-β-D-glucopyranoside, is a specific glycoside derivative that exemplifies the research interest in this compound class. wikipedia.org It has been isolated from several plant species, most notably from the roots of Bryonia dioica, but also from Bryonia melanocarpa, Bryonia aspera, and Citrullus colocynthis. researchgate.netlatoxan.comresearchgate.netukdiss.com

Academic research into this compound has largely focused on elucidating its biological activities. A significant area of investigation has been its anti-inflammatory properties. In a study evaluating compounds isolated from the roots of Bryonia dioica, this compound was one of several triterpene glycosides tested for its inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. researchgate.netacs.org The study found that this compound, along with other related compounds, exhibited marked anti-inflammatory effects. researchgate.netacs.org Furthermore, these compounds, including this compound, were evaluated for their potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, a common screening method for identifying potential cancer chemopreventive agents. researchgate.netacs.org

Beyond its anti-inflammatory potential, research has explored other activities. Some studies suggest this compound possesses cytotoxic and potential anticancer properties, which are characteristic of the cucurbitacin family. latoxan.com Additionally, in silico and in vitro studies have investigated the potential estrogenic activity of compounds from Bryonia dioica, including its cucurbitacins. pensoft.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(β-D-Glucopyranosyloxy)-16,20,25-trihydroxy-9-methyl-19-nor-9β,10α-lanosta-1,5-diene-3,11,22-trione | wikipedia.org |

| Molecular Formula | C₃₆H₅₄O₁₂ | wikipedia.orgwikidata.org |

| Molar Mass | 678.816 g·mol⁻¹ | wikipedia.org |

| CAS Number | 61105-51-9 | wikipedia.org |

| Classification | Triterpene, Cucurbitacin Glycoside | smolecule.com |

| Synonym | Cucurbitacin L 2-O-β-D-glucopyranoside | wikipedia.org |

Table 2: Summary of Researched Biological Activities of this compound

| Activity | Research Finding | Source |

|---|---|---|

| Anti-inflammatory | Demonstrated marked inhibitory effects on TPA-induced inflammation in mice. | researchgate.netacs.org |

| Anticancer (Potential) | Shows potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation. | researchgate.netacs.org |

| Cytotoxic | Described as having cytotoxic properties, a characteristic of cucurbitacins. | latoxan.com |

| Phytoestrogenic (Potential) | Investigated for potential estrogenic activity in in silico and in vitro studies of Bryonia dioica extracts. | pensoft.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Bryoniosides A-G |

| Cabenoside D |

| Cucurbitacin D |

| Cucurbitacin E |

| Cucurbitacin I |

| Cucurbitacin L |

| Cucurbitane |

| Indomethacin |

| Quercetin |

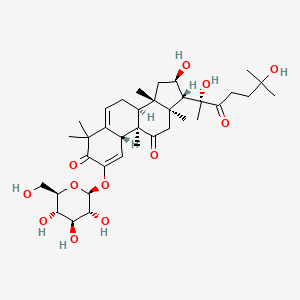

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,13,18-19,21-22,25-28,30,37-38,41-43,45-46H,10-12,14-16H2,1-8H3/t18-,19-,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAZYVAEXLGYLV-HPCBBFKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658770 | |

| Record name | Bryoamaride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61105-51-9 | |

| Record name | Bryoamaride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61105-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bryoamaride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRYOAMARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W3BYP3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation of Bryoamaride

Botanical Sources and Distribution of Bryoamaride-Producing Species

The occurrence of this compound has been identified in a select number of plant genera, primarily within the Cucurbitaceae family.

The genus Bryonia, commonly known as bryony, is a primary source of this compound. Several species within this genus have been phytochemically investigated and confirmed to contain this compound.

Bryonia dioica : Also known as red bryony, this species is the most well-documented source of this compound. wikipedia.orgphcogrev.comwikidata.org The compound was first isolated from the roots of Bryonia dioica, which has a history of use in traditional medicine. phcogrev.combioresonancetoba.irnih.gov

Bryonia aspera : This species is used in the traditional medicine of some regions to treat various ailments. nih.govresearchgate.net While studies have confirmed the presence of other cytotoxic cucurbitacins in B. aspera, its specific this compound content is an area of ongoing phytochemical investigation. researchgate.net

Bryonia melanocarpa : Research has confirmed the presence of this compound, along with Cucurbitacin L, in this species of Bryonia. phcogrev.comwikidata.org

Table 1: Documented Presence of this compound in the Bryonia Genus

| Species | Common Name | Presence of this compound | References |

|---|---|---|---|

| Bryonia dioica | Red Bryony | Confirmed | wikipedia.orgphcogrev.comwikidata.org |

| Bryonia aspera | N/A | Investigated for related cucurbitacins | nih.govresearchgate.net |

| Bryonia melanocarpa | N/A | Confirmed | phcogrev.comwikidata.org |

Beyond the Bryonia genus, this compound and its derivatives have been identified in other members of the plant kingdom.

Trichosanthes : This genus, also belonging to the Cucurbitaceae family, is a known source of various cucurbitacin triterpenoids. scienceasia.orgresearchgate.net Specifically, the derivative 25-O-acetylthis compound has been isolated from Trichosanthes tricuspidata. wikipedia.org this compound itself has also been reported in Trichosanthes scabra and Trichosanthes tricuspidata. wikidata.orgscienceasia.org

Aquilaria sinensis : While this species is a rich source of other bioactive compounds, such as sesquiterpenes and chromone (B188151) derivatives, current scientific literature does not support the presence of this compound in Aquilaria sinensis. nih.govresearchgate.netscienceopen.commdpi.com

Chemical Structure Elucidation of Bryoamaride

Overview of Bryoamaride's Triterpenoid (B12794562) Skeleton as a Cucurbitacin Derivative

This compound is recognized as a triterpenoid, a class of naturally occurring organic compounds characterized by a skeleton composed of thirty carbon atoms, typically derived from isoprene (B109036) units. More specifically, this compound belongs to the cucurbitacin group, which are tetracyclic triterpenoids commonly found in plants of the Cucurbitaceae family nih.gov. This compound has been isolated from various plant sources, including Bryonia dioica and Citrullus colocynthis researchgate.netsmolecule.comwikidata.orgwikipedia.org. It is often identified as Cucurbitacin L 2-O-β-D-glucopyranoside, indicating a glycosidic linkage of glucose to the cucurbitacin L aglycone nih.govwikipedia.org. The fundamental cucurbitacin skeleton is derived from cucurbita-5-ene, a structure that forms the basis for the diverse array of compounds within this class nih.gov. The presence of a triterpenoid skeleton, coupled with specific functional groups and the glycosidic moiety, defines this compound's unique chemical identity within the broader family of cucurbitacins.

Advanced Spectroscopic Techniques for Structural Determination

The determination of this compound's complex structure relies on a suite of advanced spectroscopic methods that provide complementary information about its atomic connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed insights into the arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C, to generate spectra that reveal information about the chemical environment and spatial proximity of these nuclei nih.govanu.edu.aulibretexts.org.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for initial structural characterization. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating electronic environments), and their coupling patterns (providing information about neighboring protons) libretexts.orgmsu.edu. Similarly, the ¹³C NMR spectrum provides information on the different carbon atoms in the molecule, including their hybridization and functional group associations thieme-connect.comresearchgate.netresearchgate.net. While specific detailed assignments for this compound are not universally published in readily accessible data, these techniques are indispensable for identifying the presence of various functional groups and structural motifs within the molecule thieme-connect.comresearchgate.net.

To establish the complete connectivity and stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, offering a more comprehensive understanding of the molecular framework than 1D spectra alone anu.edu.auprinceton.eduepfl.chmagritek.comemerypharma.combruker.com.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled through chemical bonds (typically two or three bonds apart). This allows for the tracing of proton networks within the molecule, aiding in the assignment of adjacent proton signals researchgate.netprinceton.eduepfl.chemerypharma.comnottingham.ac.ukresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments establish direct correlations between protons and the carbons to which they are directly attached (one-bond correlation). This is crucial for assigning ¹³C signals based on known ¹H assignments, thereby mapping the ¹H-¹³C framework of the molecule researchgate.netprinceton.eduepfl.chmagritek.comnottingham.ac.ukresearchgate.net.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments detect correlations between protons and carbons separated by multiple bonds (typically two to four bonds). This technique is vital for connecting different parts of the molecule, assigning quaternary carbons (carbons without attached protons), and confirming long-range structural features researchgate.netprinceton.eduepfl.chmagritek.comemerypharma.comnottingham.ac.ukresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are directly bonded. This provides crucial information about the three-dimensional structure and stereochemistry of the molecule researchgate.netnottingham.ac.ukresearchgate.net.

The combined data from these 2D NMR experiments allows for the systematic assembly of the molecular structure, piece by piece, confirming the connectivity of atoms and the spatial relationships between them.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of ions, enabling the calculation of highly accurate molecular formulas algimed.comlibretexts.orgbioanalysis-zone.comyoutube.com. Unlike low-resolution mass spectrometry, which provides masses rounded to the nearest integer, HRMS measures masses to several decimal places. This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For this compound, HRMS has been instrumental in confirming its molecular formula.

Molecular Formula and Mass Data for this compound:

| Parameter | Value |

| Molecular Formula | C₃₆H₅₄O₁₂ |

| Monoisotopic Mass | 678.361527 Da |

| Molecular Weight | 678.8 g/mol |

Comparative Spectroscopic Analysis and Data Interpretation

Compound List:

this compound

Cucurbitacin L

Cucurbita-5-ene

Cucurbitane

Chemical Synthesis and Derivatization Strategies for Bryoamaride

Semi-Synthetic Approaches from Natural Precursors

Semi-synthesis leverages compounds isolated from natural sources as starting materials, modifying them through chemical reactions to create new molecular entities. Bryoamaride itself is a naturally occurring compound, typically extracted from plants like Bryonia dioica smolecule.comwikipedia.orgresearchgate.net. Semi-synthetic approaches for this compound would likely involve either modifying the isolated this compound molecule or utilizing more abundant related natural precursors, such as other cucurbitacins, to synthesize this compound or its derivatives.

For instance, chemical modifications of related cucurbitacins at specific hydroxyl groups, such as the C2-OH and C25-OH positions, have been explored to enhance their biological effects researchgate.netresearchgate.net. The mention of 25-O-acetylthis compound researchgate.netresearchgate.net indicates that acetylation at the C25 position is a feasible and relevant semi-synthetic modification. These approaches aim to retain the core structural scaffold while introducing new functionalities that could modulate activity or improve pharmacokinetic properties.

Total Chemical Synthesis Considerations for this compound

Total chemical synthesis involves the construction of a target molecule from simple, readily available chemical building blocks through a series of controlled reactions ebsco.com. The synthesis of complex natural products like this compound is a significant undertaking in organic chemistry, demanding sophisticated strategies to control stereochemistry, regioselectivity, and functional group compatibility throughout numerous synthetic steps nih.govsouthampton.ac.ukuni-bayreuth.de.

Key considerations for the total synthesis of this compound would include:

Stereochemical Control: The molecule possesses multiple chiral centers, requiring highly stereoselective reactions to establish the correct three-dimensional arrangement.

Macrolactonization: Formation of the large macrolide ring is often a critical and challenging step, requiring optimized cyclization conditions.

Functional Group Management: The presence of various oxygenated functionalities (hydroxyls, esters, ketones) necessitates careful use of protecting groups and selective deprotection strategies.

While specific published total syntheses of this compound are not detailed in the provided search snippets, the general principles of complex natural product total synthesis, as applied to other macrolides and cucurbitacins, would guide such endeavors nih.govsouthampton.ac.ukuni-bayreuth.dersc.org.

Strategies for Chemical Modifications and Structural Diversification

Chemical modifications of this compound and the synthesis of its analogs are pursued to investigate structure-activity relationships (SAR) and to develop compounds with improved therapeutic potential.

Targeted Functional Group Alterations

Modifications often target specific functional groups within the this compound structure. Based on studies of related cucurbitacins, the hydroxyl groups at C2 and C25 are common sites for derivatization researchgate.netresearchgate.net.

Acetylation: Acetylation of the C25-OH group, as seen in the formation of 25-O-acetylthis compound, is a direct example of functional group alteration researchgate.netresearchgate.net.

Etherification: Modifications such as ether formation at the C2-OH position (e.g., with isopropyl, n-propyl, or ethyl groups) have been shown to increase cytotoxic activity in related compounds researchgate.net.

Oxidation, Reduction, and Hydrolysis: General chemical reactions like oxidation, reduction, and hydrolysis can also be employed to modify the existing functional groups, potentially altering solubility, bioavailability, or biological activity smolecule.com.

Halogenation: While not specifically detailed for this compound, the use of bromine and bromo-organic compounds in organic synthesis is broad, encompassing bromination, oxidation, cyclization, and substitution reactions, suggesting halogenation could be a strategy for structural diversification nih.gov.

Synthesis of this compound Analogs for Research Purposes

The synthesis of this compound analogs is crucial for SAR studies, particularly in the context of its potential anticancer and anti-inflammatory activities smolecule.comresearchgate.net. Research trends suggest the creation of more complex derivatives, such as homodimers, heterodimers, and halo derivatives, to identify lead compounds with enhanced efficacy researchgate.net.

The ability of chemical synthesis to easily diversify synthetic routes makes it a preferred method for generating libraries of analogs, allowing researchers to systematically explore how structural changes impact biological function rsc.org. These efforts aim to optimize the therapeutic profile of this compound-like compounds.

Data Tables

Table 1: Common Derivatization Sites and Modifications in Cucurbitacins (Relevant to this compound)

| Modification Site | Type of Modification | Example Derivative (Related to this compound) | Potential Outcome (Based on Related Compounds) |

| C2-OH | Etherification | C2-O-alkyl ethers (e.g., isopropyl) | Increased cytotoxic activity researchgate.net |

| C25-OH | Esterification | 25-O-acetylthis compound | Altered biological properties researchgate.netresearchgate.net |

| C25-OH | Acetylation | 25-O-acetylthis compound | Enhanced activity researchgate.net |

Table 2: General Considerations for the Total Synthesis of Complex Natural Products like this compound

| Synthetic Approach | Key Considerations | Challenges |

| Total Synthesis | Stereochemical control, Macrolactonization, Functional group protection/selectivity | High step count, Low overall yield, Complex reaction sequences |

| Semi-Synthesis | Availability of natural precursors, Efficiency of chemical transformations | Dependence on natural source availability, Limited structural diversity |

Table 3: Strategies for Targeted Functional Group Alterations and Analog Synthesis

| Target Functional Group | Reaction Type | Purpose of Analog Synthesis | Potential Structural Diversification Strategies |

| Hydroxyl Groups (C2, C25) | Acetylation, Etherification | Structure-Activity Relationship (SAR) studies, Enhanced activity | Esterification, Etherification, Glycosylation |

| General Structure | Halogenation | Modulating electronic properties, SAR studies | Halo-derivatives, Bromination |

| Core Scaffold | Dimerization | Investigating synergistic effects, Enhanced potency | Homodimers, Heterodimers |

| General Structure | Oxidation/Reduction | Altering redox state, Modulating metabolic stability | Introduction of carbonyls, Alcohols, Alkenes |

Compound List

this compound

25-O-acetylthis compound

Cucurbitacin L

23,24-dihydrocucurbitacin I

Cucurbitacin B

Cucurbitacin D

Cucurbitacin E

Cucurbitacin F

Cucurbitacin G

Cucurbitacin H

Cucurbitacin I

Bryodulcosigenin

Bryosigenin

Mechanistic Studies of Bryoamaride S Biological Activities

Anti-Inflammatory Mechanisms of Action

Bryoamaride demonstrates significant anti-inflammatory properties, which have been explored through various experimental models. smolecule.com The compound's ability to interfere with key inflammatory cascades highlights its therapeutic potential.

A key aspect of this compound's anti-inflammatory action is its ability to modulate pathways induced by phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a known inflammatory promoter that activates a cascade of cellular events, including the stimulation of protein kinase C, which in turn can lead to the activation of signaling pathways like NF-κB and MAPK. frontiersin.orgmdpi.com This results in a hyperproliferative response characterized by edema and the infiltration of immune cells such as neutrophils. scielo.org.mx TPA also stimulates the enzyme phospholipase A2, leading to the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923). scielo.org.mx

Studies have shown that this compound markedly inhibits TPA-induced inflammation. researchgate.net In a mouse model, topical application of this compound was effective against ear edema induced by TPA. researchgate.net This inhibitory effect points to the compound's capacity to interfere with one or more critical steps in the TPA-induced inflammatory cascade. The compound has also been found to inhibit TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation, an effect often correlated with anti-tumor-promoting activity. evitachem.com

Research on cucurbitane glycosides from Bryonia dioica, including this compound, has quantified this anti-inflammatory effect. The following table summarizes the inhibitory dosage for a group of these compounds against TPA-induced inflammation in mice.

| Compound Group | Test Model | Inhibitory Dose (ID₅₀) | Reference |

| Cucurbitane Glycosides (including this compound) | TPA-induced mouse ear edema | 0.2–0.6 mg per ear | researchgate.net |

This interactive table summarizes the effective dose of this compound and related compounds in a common inflammation model.

The anti-inflammatory effects of this compound are a consequence of its interaction with specific cellular and molecular targets. While direct binding studies on this compound are limited, its demonstrated efficacy in TPA models suggests it likely modulates key inflammatory mediators. The TPA-induced inflammatory response is known to upregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines. nih.gov

Therefore, this compound's mechanism likely involves the suppression of these critical molecules. By inhibiting the pathways that lead to their production, such as the NF-κB and MAPK pathways, this compound can effectively reduce the inflammatory response. frontiersin.orgmdpi.com The compound's ability to reduce both edema (fluid accumulation) and cell infiltration in inflamed tissues further suggests that it interferes with the signaling molecules that control vascular permeability and chemotaxis of immune cells. researchgate.net

The potential molecular targets of this compound in the inflammatory response are summarized in the table below.

| Potential Target Class | Specific Molecular Targets | Implied Function |

| Enzymes | Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Phospholipase A2 (PLA2) | Reduction of pro-inflammatory mediators (prostaglandins, nitric oxide) |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inhibition of pro-inflammatory gene expression |

| Signaling Proteins | Mitogen-Activated Protein Kinases (MAPKs) | Modulation of cellular stress and inflammatory signals |

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | Reduction of immune cell activation and signaling |

This interactive table outlines the likely cellular and molecular targets that this compound influences to exert its anti-inflammatory effects.

Antioxidant Mechanisms of Action

In addition to its anti-inflammatory effects, this compound exhibits antioxidant capabilities that are crucial for mitigating oxidative stress. smolecule.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. nih.gov

This compound is understood to possess free radical scavenging activity. smolecule.comscribd.com Free radicals are highly reactive molecules with unpaired electrons that can damage lipids, proteins, and DNA, contributing to various diseases. nih.govjuniperpublishers.com Antioxidants can donate an electron to these radicals to neutralize them, thereby preventing cellular damage. researchgate.net The ability of this compound to scavenge free radicals is a key component of its antioxidant mechanism. scribd.com This activity is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to quench the stable DPPH radical. nih.govnih.gov

One of the most damaging consequences of oxidative stress is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. mdpi.com This compromises membrane integrity and function and generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). mdpi.commdpi.com The antioxidant activity of this compound includes the inhibition of such oxidative processes. smolecule.com By scavenging the free radicals that initiate this cascade, this compound helps protect cellular membranes from peroxidative damage. nih.gov

Anticancer Mechanisms of Action

Preliminary research indicates that this compound may possess anticancer properties. smolecule.com The proposed mechanisms involve the modulation of cancer cell signaling pathways that control cell survival and proliferation. smolecule.com Evidence suggests that this compound's anticancer potential may be executed through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. smolecule.com This is consistent with its observed anti-tumor-promoting effects in studies involving TPA, which is also a tumor promoter. researchgate.net By interfering with signaling pathways essential for tumor growth, this compound presents itself as a compound of interest for further investigation in cancer therapeutics.

Induction of Apoptosis in Various Cancer Cell Lines

A key area of investigation into this compound's anticancer potential is its ability to induce apoptosis, a form of programmed cell death that is essential for eliminating damaged or cancerous cells. researchgate.netnih.gov Research has shown that aqueous extracts of Bryonia dioica, which contain this compound and other bioactive compounds like polyphenols, sterols, and triterpenes, can trigger apoptosis in cancer cells. researchgate.netmdpi.com

One significant study focused on the effects of a Bryonia dioica aqueous extract on the BL41 cell line of Burkitt's lymphoma. The extract was found to induce cell death in a dose-dependent manner, with an estimated IC50 value of approximately 15.63 µg/ml. researchgate.net This cytotoxic effect was strongly linked to the induction of apoptosis. researchgate.netmdpi.com Further research has also noted the apoptogenic effects of B. dioica extracts on other cancer cell lines, including MDA-MB 231 breast cancer cells. pensoft.net

The primary mechanism by which the Bryonia dioica extract induces apoptosis in cancer cells is through the intrinsic, or mitochondrial, pathway. researchgate.netpensoft.netmdpi.com This pathway is a critical route for programmed cell death, initiated by cellular stress signals that converge at the mitochondrion. researchgate.net

In the study on BL41 Burkitt's lymphoma cells, treatment with the Bryonia dioica extract led to a significant loss of the mitochondrial membrane potential (ΔΨm). researchgate.netmdpi.compensoft.net The disruption of the mitochondrial membrane is a key event in the intrinsic apoptotic pathway, often considered the "point of no return." It leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, which in turn activates the downstream executioners of cell death. researchgate.net The ability of the extract to trigger this loss of membrane potential underscores the central role of mitochondria in its mode of action. researchgate.netpensoft.net

Following the initiation of the mitochondrial pathway, a cascade of cysteine proteases known as caspases is activated. The study on BL41 cells demonstrated that the Bryonia dioica extract triggered the activation of specific caspases. researchgate.netmdpi.com

Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, was observed. researchgate.netpensoft.net Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. The study confirmed the subsequent activation of caspase-3 in the treated cancer cells. researchgate.netpensoft.net

The activation of caspase-3 leads to the cleavage of numerous cellular proteins, culminating in the dismantling of the cell. One of the most critical substrates of caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. Treatment of BL41 cells with the Bryonia dioica extract resulted in the detectable cleavage of PARP, confirming the execution phase of apoptosis. researchgate.netmdpi.compensoft.net

| Cell Line | Treatment | Apoptotic Mechanism | Key Molecular Events | Reference |

| BL41 Burkitt's Lymphoma | Bryonia dioica aqueous extract | Intrinsic (Mitochondrial) Pathway | Loss of mitochondrial membrane potential, Activation of caspase-9, Activation of caspase-3, PARP cleavage | researchgate.netpensoft.net |

| MDA-MB 231 Breast Cancer | Bryonia dioica aqueous extract | Apoptosis | Not specified in detail | pensoft.net |

Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation

Beyond inducing apoptosis, this compound and its source extracts have been shown to inhibit the uncontrolled proliferation that characterizes cancer. researchgate.net Extracts from Bryonia dioica have been demonstrated to arrest the cell cycle, a critical process that governs cell division. pensoft.net

For instance, a methanolic extract of B. dioica containing cucurbitacins was found to arrest cell cycle progression in B16F10 melanoma cells. pensoft.net In another study, an aqueous extract of the plant induced a G2/M phase cell cycle arrest in MDA-MB 231 breast cancer cells. pensoft.netmdpi.com This arrest prevents the cells from entering mitosis, thereby halting their proliferation. Similarly, related cucurbitane-type triterpenes, such as bryoniaosides A and B, have also demonstrated anti-proliferative effects. pensoft.net

Impact on Cancer Cell Invasion and Migration

The metastatic spread of cancer to distant organs is a major cause of mortality and relies on the ability of cancer cells to invade surrounding tissues and migrate. While direct studies on this compound are limited, the broader class of cucurbitacins is recognized for its potential to inhibit cancer invasion and migration. This process often involves the degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs). Natural compounds that inhibit MMPs can reduce the invasive potential of cancer cells. nih.gov The epithelial-mesenchymal transition (EMT) is a key process that endows cancer cells with migratory and invasive capabilities, and it is regulated by complex signaling pathways such as TGF-β and Wnt. evitachem.com

Modulation of Cancer Cell Signaling Pathways

The anticancer activities of cucurbitacins, including this compound, are rooted in their ability to modulate multiple intracellular signaling pathways that control cell growth, survival, and apoptosis. researchgate.net

Cucurbitacins are well-known inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3. targetmol.com The STAT3 signaling pathway is often persistently activated in many cancers, promoting proliferation and preventing apoptosis. Other related compounds, like Cucurbitacin B, have been shown to inhibit AKT signaling and HIF-1 (hypoxia-inducible factor-1). cellsignal.com The PI3K/Akt/mTOR pathway is another critical network that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival, and is a known target for various natural products. nih.gov By interfering with these and other pathways, such as the Ras/Raf/MEK pathway, this compound can disrupt the fundamental processes that drive cancer progression.

Other Investigated Biological Mechanisms

In addition to its direct anticancer activities, this compound and extracts from Bryonia dioica exhibit other biological properties that may contribute to their therapeutic potential. Notably, significant anti-inflammatory effects have been reported. pensoft.net Given the well-established link between chronic inflammation and cancer development, this anti-inflammatory activity is a relevant aspect of its biological profile. Furthermore, antioxidant properties have also been observed, which can help mitigate the oxidative stress that contributes to cellular damage and carcinogenesis. pensoft.net

Alpha-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govmdpi.com this compound belongs to the family of cucurbitane glycosides, a class of compounds recognized for their potential to inhibit α-glucosidase. nih.govnih.gov

The primary mechanism of α-glucosidase inhibitors is the competitive and reversible inhibition of carbohydrate-hydrolyzing enzymes located in the brush border of the small intestine, such as sucrase, maltase, and isomaltase. researchgate.net By blocking these enzymes, the breakdown of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose is slowed down. nih.govresearchgate.net This delayed absorption of glucose leads to a more gradual rise in blood glucose levels after a meal.

Kinetic studies are often employed to determine the specific type of enzymatic inhibition, which can be competitive, non-competitive, uncompetitive, or a mixed type. frontiersin.orgnih.gov These analyses, such as Lineweaver-Burk plots, help to clarify how the inhibitor interacts with the enzyme and its substrate. frontiersin.org While specific kinetic data for this compound is not extensively detailed in the available literature, studies on other natural α-glucosidase inhibitors reveal that they often bind to amino acid residues within the active site of the enzyme, inducing conformational changes that prevent the substrate from binding effectively. jst.go.jp The inhibitory potential of various cucurbitane glycosides has been documented, with some showing moderate to weak activity. nih.gov For instance, studies on compounds isolated from Momordica charantia have demonstrated a range of inhibitory effects against α-glucosidase. researchgate.net

Table 1: Research Findings on α-Glucosidase Inhibition by Cucurbitane Glycosides

| Compound Class | Source Organism Example | Primary Mechanism | Key Outcome | References |

|---|---|---|---|---|

| Cucurbitane Glycosides | Momordica charantia, Siraitia grosvenorii | Competitive inhibition of intestinal α-glucosidase. | Delayed carbohydrate digestion and reduced glucose absorption. | nih.govnih.govresearchgate.net |

Antimicrobial Action

Extracts from Bryonia dioica, the plant source of this compound, have demonstrated significant antimicrobial properties. mdpi.comresearchgate.net Studies have shown that these extracts are effective against several pathogenic bacteria, particularly Gram-negative species such as E. coli, K. pneumoniae, and P. vulgaris. mdpi.comglobalresearchonline.net The antimicrobial effects are attributed to the complex mixture of phytochemicals present in the plant, which includes triterpenoids (like this compound), alkaloids, and flavonoids. globalresearchonline.netcabidigitallibrary.org

The mechanisms through which these natural compounds exert their antimicrobial action are multifaceted and can include:

Disruption of Cell Membrane Integrity: Many phytochemicals can alter the physical properties of bacterial cell membranes. They can increase membrane permeability by changing its hydrophobicity or creating pores, which leads to the leakage of essential intracellular components like ions, metabolites, and proteins, ultimately causing cell death. globalresearchonline.net

Inhibition of Key Metabolic Pathways: Bioactive compounds can interfere with vital bacterial processes. For example, they may inhibit enzymes essential for cellular energy production or the synthesis of structural components. researchgate.net

Damage to Nucleic Acids: Some compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription, preventing the bacterium from multiplying and synthesizing necessary proteins. globalresearchonline.net

While the precise mechanism for this compound itself is not fully elucidated, the observed activity of Bryonia dioica extracts suggests that the synergistic action of its components, including this compound, is responsible for the antibacterial effects. globalresearchonline.net

Table 2: Research Findings on Antimicrobial Action of Bryonia dioica Extracts

| Source | Affected Microorganisms | Potential Mechanisms of Action | References |

|---|---|---|---|

| Bryonia dioica leaf and root extracts | E. coli, K. pneumoniae, P. vulgaris (Gram-negative) | Disruption of cell membrane, inhibition of metabolic pathways, damage to nucleic acids. | mdpi.comresearchgate.netglobalresearchonline.net |

Anti-Diabetic Mechanisms

The anti-diabetic potential of this compound and related cucurbitacins extends beyond simple α-glucosidase inhibition and involves multiple complex mechanisms that improve glucose homeostasis. mdpi.comcivilica.com The traditional use of Bryonia dioica for treating diabetes has prompted research into the molecular pathways affected by its constituent compounds. cabidigitallibrary.orgspandidos-publications.compensoft.net

Key anti-diabetic mechanisms associated with cucurbitacins include:

Inhibition of α-Glucosidase: As detailed previously, this is a primary mechanism that directly impacts post-meal blood sugar levels by slowing carbohydrate absorption. nih.govcivilica.com

Stimulation of GLP-1 Secretion: Some cucurbitacins can stimulate enteroendocrine cells to release glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying. nih.gov This action is often linked to the activation of bitter taste receptors in the gut. nih.gov

Promotion of GLUT4 Translocation: Studies on cucurbitacins have demonstrated their ability to promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of adipose and muscle cells. mdpi.comresearchgate.net This process is crucial for insulin-mediated glucose uptake from the bloodstream into tissues. researchgate.net

Regulation of Lipid and Glycogen (B147801) Metabolism: Cucurbitacins have been found to reduce triacylglycerol (TAG) levels and inhibit the accumulation of glycogen in tissues, indicating a broader role in regulating energy storage and preventing conditions associated with metabolic syndrome. civilica.com

Table 3: Overview of Anti-Diabetic Mechanisms of Cucurbitacins

| Mechanism | Description | Key Molecular Targets/Pathways | References |

|---|---|---|---|

| α-Glucosidase Inhibition | Slows carbohydrate digestion and glucose absorption in the small intestine. | Intestinal α-glucosidase enzymes (e.g., sucrase, maltase). | nih.govcivilica.com |

| AMPK Activation | Enhances glucose uptake and utilization while reducing glucose production by the liver. | AMP-activated Protein Kinase (AMPK). | mdpi.comnih.govresearchgate.net |

| GLP-1 Secretion | Increases insulin secretion in a glucose-dependent manner. | Taste receptors, Gβγ-signaling in L-cells. | nih.gov |

| GLUT4 Translocation | Facilitates the transport of glucose from the blood into muscle and fat cells. | Glucose Transporter Type 4 (GLUT4), Protein Kinase B (Akt). | mdpi.comresearchgate.net |

Antinociceptive Pathways

Extracts of Bryonia species have been traditionally used to relieve pain, and modern studies have begun to investigate the underlying antinociceptive (pain-blocking) pathways. researchgate.netumsha.ac.irfarmaciajournal.com Research on extracts from Bryonia alba and Bryonia dioica indicates that their mechanism of action is likely multifaceted, involving both peripheral and central pathways. researchgate.netumsha.ac.ir

The primary mechanism appears to be peripheral. This is supported by findings from the acetic acid-induced writhing test, a model that screens for peripheral analgesic activity. umsha.ac.ir Acetic acid injection causes localized inflammation and pain by triggering the release of pro-inflammatory and pain-sensitizing mediators such as prostaglandins and cytokines (e.g., TNF-α). researchgate.net The ability of Bryonia extracts to significantly reduce the writhing response suggests that their antinociceptive effect is mediated by the inhibition of these inflammatory pathways. researchgate.netumsha.ac.ir

Evidence for a central mechanism of action comes from the tail-flick test, which measures response to a thermal pain stimulus and is indicative of spinal reflex modulation. umsha.ac.ir While some studies showed no effect in this test, others reported a positive antinociceptive effect at higher doses of Bryonia dioica extract, suggesting an interaction with central nervous system pathways at the spinal level. researchgate.netumsha.ac.ir Other potential, though less directly substantiated, mechanisms for natural compounds include interactions with adrenergic and serotonergic receptor systems, which are known to modulate pain perception. nih.gov

Table 4: Research Findings on Antinociceptive Pathways of Bryonia Extracts

| Nociception Model | Observed Effect of Bryonia Extract | Inferred Pathway | References |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Significant reduction in writhing response. | Peripheral: Inhibition of inflammatory mediators (prostaglandins, cytokines). | researchgate.netumsha.ac.ir |

| Tail-Flick Test (Thermal) | Effect observed, typically at higher doses. | Central: Modulation of spinal reflexes. | umsha.ac.ir |

Structure Activity Relationship Sar Studies of Bryoamaride and Analogs

Methodologies for SAR Determination in Cucurbitacins

The exploration of cucurbitacin SAR relies on a combination of synthetic chemistry and computational techniques to map the molecular features critical for specific biological outcomes.

The synthesis of structurally modified cucurbitacin analogs is a cornerstone of SAR studies. Researchers chemically alter the parent structure, particularly at key functional groups, to generate derivatives with potentially enhanced or altered biological profiles. Prominent sites for modification include the hydroxyl groups at the C2 and C25 positions, as well as various positions on the rings and side chains eurekaselect.comresearchgate.net. For instance, derivatization at the C2-OH group through etherification (e.g., iso-propyl, n-propyl, ethyl ethers) and at the C25-OH group via esterification has been shown to significantly increase anticancer activity researchgate.net. Prodrug strategies, which involve modifying the molecule to improve its delivery or reduce toxicity while retaining efficacy, are also employed in the synthesis of analogs nih.gov. These synthetic efforts provide a library of compounds for systematic evaluation of their biological activities.

Computational methods play an increasingly vital role in SAR studies, enabling the prediction of activity and guiding the design of new molecules. Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between chemical structure descriptors and biological activity, have been developed for cucurbitacin derivatives conicet.gov.ar. Techniques such as partial least squares discriminant analysis (PLS-DA) and partial least squares (PLS) calibration, coupled with descriptor selection algorithms like ordered predictor selection (OPS), have been used to describe the cytotoxic activity of cucurbitacin derivatives conicet.gov.ar. Furthermore, molecular docking studies are employed to predict the binding affinity of cucurbitacins to specific biological targets, such as enzymes or proteins, offering insights into their mechanism of action and aiding in the rational design of more potent analogs aip.orgnih.govresearchgate.net.

Identification of Pharmacophoric Features for Anti-Inflammatory Activity of Cucurbitacins

Cucurbitacins exhibit significant anti-inflammatory properties, with compounds like cucurbitacin B and E being particularly well-studied in this regard researchgate.netnih.gov. Their anti-inflammatory mechanisms often involve the modulation of inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), reduction of oxidative stress, and suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) researchgate.netresearchgate.netnih.gov. While specific pharmacophoric features critical for anti-inflammatory activity are still under extensive investigation, the general tetracyclic triterpenoid (B12794562) structure with its oxygenation pattern is understood to be fundamental jhpr.ircivilica.commdpi.comresearchgate.netnih.gov.

Structural Determinants for Antioxidant Potency

Cucurbitacins possess notable antioxidant capabilities, acting to neutralize reactive oxygen species (ROS) and mitigate oxidative damage civilica.comresearchgate.net. Cucurbitacin glucosides B and E, in particular, have demonstrated free-radical scavenging abilities researchgate.net. The chemical structure of cucurbitacins is recognized as a key determinant of their antioxidant potency researchgate.net. While detailed structural elements directly responsible for this activity are yet to be fully elucidated, the presence of multiple hydroxyl and keto groups within the tetracyclic framework likely contributes to their ability to interact with and scavenge free radicals.

Elucidating Key Structural Elements for Anticancer Efficacy in Cucurbitacins

The anticancer potential of cucurbitacins is a major focus of research, with compounds such as cucurbitacins B, D, E, and I showing significant efficacy against various cancer cell lines jhpr.irnih.goveurekaselect.comresearchgate.netphcogrev.com. Key structural features that enhance anticancer activity have been identified through SAR studies. Modifications at the C2-OH and C25-OH positions are particularly influential; for example, acyl esters at C25-OH and ether derivatives at C2-OH have led to increased cytotoxic activity researchgate.net. Mechanistically, cucurbitacins induce anticancer effects by promoting cell cycle arrest (often at the G2/M or S phase), triggering apoptosis, and inhibiting cancer cell migration and invasion nih.govnih.govphcogrev.commdpi.comarabjchem.org. They also modulate critical signaling pathways, including JAK/STAT3, which are crucial for cancer cell survival and proliferation nih.govresearchgate.netnih.govmdpi.comarabjchem.org.

General SAR Considerations within the Cucurbitacin Family

The broad SAR landscape of cucurbitacins reveals that subtle changes in their complex tetracyclic triterpenoid structure can lead to significant alterations in biological activity and toxicity jhpr.ircivilica.complantarchives.org. Modifications at positions like C-8 or C-14 have been observed to yield analogs with enhanced anticancer potency and reduced toxicity compared to the parent compounds researchgate.net. The degree of oxygenation and the specific arrangement of hydroxyl, keto, and acetoxy functional groups throughout the molecule play a critical role in determining the compound's interaction with biological targets jhpr.ircivilica.complantarchives.org. This structural diversity provides a rich platform for medicinal chemists to design optimized cucurbitacin derivatives for therapeutic applications.

Compound List

Bryoamaride

Cucurbitacin A

Cucurbitacin B (CuB)

Cucurbitacin C

Cucurbitacin D (CuD)

Cucurbitacin E (CuE)

Cucurbitacin F

Cucurbitacin G

Cucurbitacin H

Cucurbitacin I (CuI)

Cucurbitacin J

Cucurbitacin K

Cucurbitacin L

Cucurbitacin Q

Cucurbitacin R

Cucurbitacin S

Cucurbitacin T

Cucurbitacin IIa (CuIIa)

Cucurbitacin IIb (CuIIb)

16-dehydroxycucurbitacin

23,24-dihydroisocucurbitacin D

Dihydrocucurbitacin B

Advanced Analytical Techniques for Bryoamaride Quantification and Characterization in Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of natural products like Bryoamaride. This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. iitb.ac.innih.gov The initial chromatographic separation reduces the complexity of the sample before it enters the mass spectrometer, which helps to minimize ion suppression effects and allows for better quantification. frontiersin.org

In the context of this compound analysis, LC-MS/MS provides both qualitative and quantitative data. iitb.ac.in High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish this compound from other compounds in a complex matrix, even those with very similar masses (isobaric compounds). lcms.cz The process involves ionizing the this compound molecules, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then separating the resulting ions based on their mass-to-charge (m/z) ratio. iitb.ac.in Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information that can confirm the identity of the compound. nih.gov

Research on related compounds from the Cucurbitaceae family often employs LC-MS/MS for profiling and quantification. researchgate.net For instance, a comprehensive profiling of natural products in this family utilized HPLC-QTOF-MS/MS to detect numerous compounds based on their accurate masses and fragmentation patterns. researchgate.net While specific LC-MS/MS parameters for this compound are not detailed in the provided search results, the general approach for similar triterpenoid (B12794562) glycosides involves careful optimization of the mobile phase, gradient elution, and mass spectrometer settings to achieve optimal separation and detection. nih.gov

Table 1: General Parameters for LC-MS/MS Analysis of Natural Products

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Chromatography | ||

| Column | Stationary phase for separation. | C18 or similar reversed-phase columns are common. |

| Mobile Phase | Solvents used to carry the sample through the column. | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.2-1.0 mL/min for analytical scale. |

| Mass Spectrometry | ||

| Ionization Source | Method for creating ions from the analyte. | Electrospray Ionization (ESI) is frequently used for polar compounds like glycosides. iitb.ac.in |

| Polarity | Can be run in positive or negative ion mode, depending on the analyte. | Positive ion mode often detects protonated molecules [M+H]+ or adducts like [M+Na]+. edoriumjournalofcellbiology.com |

| Mass Analyzer | Separates ions based on their m/z ratio. | Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are common for high-resolution analysis. frontiersin.orglcms.cz |

Nuclear Magnetic Resonance (NMR) for Purity and Identity Confirmation in Research Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of organic compounds, including this compound. wikipedia.orglibretexts.org It provides detailed information about the chemical structure, connectivity of atoms, and the chemical environment of molecules. wikipedia.org The principle of NMR involves placing a sample in a strong magnetic field and observing the transitions of atomic nuclei with non-zero spin between different energy levels. libretexts.org For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types. wikipedia.org

For identity confirmation, the NMR spectrum of an isolated compound is compared to that of a known reference standard or to data reported in the literature. edoriumjournalofcellbiology.com The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, create a unique fingerprint for a molecule. edoriumjournalofcellbiology.comedoriumjournalofcellbiology.com Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are often used to establish the complete connectivity of the atoms within the molecule, which is crucial for complex structures like triterpenoid glycosides. edoriumjournalofcellbiology.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. bruker.comox.ac.uk This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity. ox.ac.uk The direct proportionality between signal intensity and the number of nuclei allows for an accurate calculation of the analyte's purity. sigmaaldrich.com This makes qNMR a primary analytical method for certifying reference materials. bruker.com The first step in a qNMR purity assessment is always the confirmation of the analyte's identity using qualitative NMR. bipm.org

| 2D NMR (e.g., COSY, HMBC) | Correlation spectra that show interactions between different nuclei. edoriumjournalofcellbiology.com | Essential for piecing together the complex structure of molecules like this compound. |

Other Spectroscopic and Chromatographic Methods for Analytical Profiling

In addition to LC-MS/MS and NMR, a variety of other spectroscopic and chromatographic techniques are employed in the analytical profiling of natural products like this compound. These methods are often used in conjunction to provide a comprehensive characterization of the compound and the extract it is isolated from.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Often used with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC is a fundamental technique for the isolation and purification of compounds from complex mixtures. nih.gov It is also used for quality control to create a chemical fingerprint of an extract. nih.gov Preparative HPLC is used to obtain pure compounds in larger quantities for further studies. edoriumjournalofcellbiology.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large, non-volatile glycosides like this compound in their intact form, GC-MS can be used to analyze the volatile components of a plant extract or to analyze the products of derivatization or degradation of the main compounds. edoriumjournalofcellbiology.com

High-Performance Thin-Layer Chromatography (HPTLC): This technique is valuable for the standardization of herbal extracts. 20.198.91 It allows for the simultaneous analysis of multiple samples and can be used to create a "fingerprint" of the chemical constituents, aiding in quality control. 20.198.91

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. edoriumjournalofcellbiology.comedoriumjournalofcellbiology.com For example, it can identify the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of triterpenoid glycosides. edoriumjournalofcellbiology.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a compound. It is particularly useful for detecting chromophores (light-absorbing groups) within a molecule, such as conjugated double bonds.

The structural elucidation of compounds isolated alongside this compound, such as colocynthin (B176041) A, involved the use of IR spectroscopy to identify key functional groups and mass spectrometry to determine the molecular formula. edoriumjournalofcellbiology.com The combination of these varied analytical techniques ensures a thorough and reliable characterization of this compound in research.

Potential Applications and Future Research Directions of Bryoamaride

Pharmaceutical Development Potential

The unique chemical structure of Bryoamaride contributes to its notable biological effects, making it a promising candidate for drug discovery and development. smolecule.comevitachem.com Its anti-inflammatory and anticancer properties are of particular interest to researchers. smolecule.comlatoxan.com

This compound has demonstrated significant anti-inflammatory properties. smolecule.com Research involving mouse models has shown its ability to inhibit inflammation. smolecule.com Specifically, studies on cucurbitane glycosides from the roots of Bryonia dioica, including this compound, have revealed marked anti-inflammatory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. nih.govresearchgate.net All tested compounds, including this compound, exhibited potent effects with 50% inhibitory doses (ID50) ranging from 0.2 to 0.6 mg per ear. nih.gov These findings suggest that triterpenes from B. dioica roots could play a significant anti-tumor-promoting role. mdpi.com The anti-inflammatory activity of this compound is a key area of investigation for its potential use in treating inflammatory conditions. researchgate.net

The anticancer potential of this compound is a significant focus of current research. smolecule.comnih.gov As a cucurbitacin, it belongs to a class of compounds known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govmdpi.com Investigations into this compound and related compounds have shown they can modulate signaling pathways involved in cancer development. smolecule.com

Studies on glycosides from Bryonia melanocarpa have highlighted the cytotoxic and anticancer properties of compounds like this compound. latoxan.com Furthermore, research on cucurbitane glycosides from Bryonia dioica has demonstrated potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, an indicator of anti-tumor-promoting activity. nih.gov With the exception of one compound, all others, including this compound, showed 100% inhibition at a concentration of 1 x 10(3) mol ratio/TPA. nih.gov The potential of cucurbitacins as anticancer agents is supported by numerous studies demonstrating their effectiveness against a wide range of cancers. nih.gov Triterpenes from Bryonia species, including this compound, are considered promising candidates for anticancer agents due to their mechanism of action, which often involves cell cycle arrest and programmed cell death. mdpi.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Focus | Key Findings | References |

| Anti-inflammatory | Inhibition of TPA-induced inflammation in mice. | Marked anti-inflammatory effects with ID50 of 0.2-0.6 mg/ear. | researchgate.net, nih.gov |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Potent inhibitory effects on EBV-EA activation. | smolecule.com, nih.gov, nih.gov |

| Antioxidant | Mitigation of oxidative stress. | Demonstrates antioxidant capabilities. | smolecule.com |

Nutraceutical and Functional Food Implications

This compound's antioxidant properties suggest its potential for use in nutraceuticals and functional foods. smolecule.com Antioxidants are crucial for mitigating oxidative stress in the body, which is implicated in various chronic diseases. smolecule.com The ability of this compound to scavenge free radicals makes it a candidate for inclusion in dietary supplements aimed at promoting health and preventing oxidative damage. smolecule.com While research in this area is still emerging, the foundational antioxidant activity of this compound provides a strong basis for further exploration in the nutraceutical market.

Cosmetic Science Applications

The free-radical scavenging ability of this compound also positions it as a potential ingredient in cosmetic formulations. smolecule.com Oxidative stress is a key factor in skin aging and damage. By neutralizing free radicals, this compound could help protect the skin and maintain its health. smolecule.com The field of cosmetic science is increasingly focused on incorporating bioactive compounds with scientifically supported benefits into their products. spelman.eduuc.edu Further research is needed to fully elucidate the specific benefits and mechanisms of action of this compound in dermatological applications.

Role as Biomarkers in Traditional Medicine Research

In the context of traditional medicine, specific chemical compounds within medicinal plants can serve as biomarkers to ensure authenticity, quality, and potency. eurofins.in this compound, as a prominent constituent of Bryonia species used in traditional remedies, has the potential to be utilized as such a biomarker. mdpi.comphcogrev.com The identification and quantification of this compound could help standardize herbal preparations and validate their traditional uses. eurofins.in Research into herbal biomarkers is crucial for integrating traditional medicine with modern scientific standards, and compounds like this compound could play a significant role in this process. nih.govwjgnet.com

Emerging Research Frontiers

The exploration of this compound's potential is ongoing, with several emerging research frontiers. One area of interest is the investigation of synergistic effects when this compound is combined with other phytochemicals, which could lead to enhanced therapeutic outcomes. smolecule.com Understanding the precise molecular mechanisms by which this compound exerts its effects on cellular pathways is another critical area of future research. smolecule.com As analytical techniques and biotechnological methods advance, new possibilities for studying and utilizing compounds like this compound will continue to emerge, potentially uncovering novel applications in medicine and other fields. frontiersin.orgfrontiersin.org

Targeted Delivery Systems Research

The therapeutic potential of compounds like this compound can be significantly enhanced through advanced drug delivery systems. Research in this area aims to improve the solubility, stability, and targeted delivery of such compounds to specific sites within the body, thereby increasing efficacy and minimizing potential side effects. nih.gov

Nanoparticle-based carriers are a primary focus for targeted drug delivery. nih.gov These systems, typically ranging from 10 to 1000 nanometers, can encapsulate therapeutic agents. nih.gov For compounds with poor water solubility, nanocrystal technology can improve their dissolution rate and bioavailability. mdpi.com The surface of these nanoparticles can be functionalized with specific ligands, such as antibodies, that recognize and bind to receptors on target cells, for instance, on cancer cells. nih.govmdpi.com This targeted approach ensures that the drug is concentrated at the site of action, such as a tumor, increasing its therapeutic index. mdpi.com

Magnetic nanoparticles represent another innovative approach, where an external magnetic field can guide the drug-loaded particles to a specific location in the body. mdpi.com Additionally, systems that release their payload in response to specific triggers, such as changes in ion concentrations, are being explored to achieve controlled and localized drug release. rsc.org

Future research in this domain will likely focus on developing more sophisticated and multifunctional nanoparticle systems for this compound. This includes creating "immunonanoparticles" that can cross biological barriers like the blood-brain barrier, opening up possibilities for treating neurological diseases. nih.gov The development of such targeted delivery systems is crucial for translating the promising in vitro activities of this compound into effective clinical applications. nih.govaspbs.com

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents

The efficacy of this compound may be enhanced when used in combination with other bioactive compounds. This approach, known as synergistic interaction, is a growing area of interest in pharmacology as it can lead to improved therapeutic outcomes with potentially lower dosages and reduced side effects. nih.govsmolecule.com

Furthermore, combining this compound with conventional therapeutic agents could be a valuable strategy. For instance, in cancer treatment, the combination of natural compounds with standard anticancer drugs can maximize therapeutic effects. nih.gov This approach is being explored to overcome challenges such as drug resistance and to enhance the pro-apoptotic and anti-proliferative effects of treatments. nih.gov The synergistic action of phytochemicals and conventional drugs can also be beneficial in controlling biofilm-related infections, where such combinations have shown additive or synergistic effects. rsc.org

Future investigations should focus on identifying the most effective combinations of this compound with other phytochemicals and conventional drugs. nih.gov Detailed mechanistic studies will be essential to understand how these combinations work at a molecular level, paving the way for the development of novel and more effective combination therapies for various diseases. nih.gov

Exploration of Novel Biological Activities

While this compound is primarily known for its anti-inflammatory and potential anticancer properties, ongoing research seeks to uncover new biological activities. smolecule.com The exploration of novel bioactivities is a common trajectory for natural products, as these complex molecules often interact with multiple biological targets. nih.govresearchgate.net

Initial studies have highlighted this compound's significant anti-inflammatory effects, as demonstrated in mouse models. mdpi.com It also possesses antioxidant capabilities, which are vital for combating oxidative stress in the body. smolecule.com The structural class to which this compound belongs, the cucurbitacins, is known for a wide range of pharmacological activities, including antimicrobial and antidiabetic potential. nih.govscienceasia.org This suggests that this compound itself may exhibit a broader spectrum of activities than currently documented.

Future research should systematically screen this compound against a diverse range of biological targets and disease models. This could include investigating its potential as an antimicrobial agent, an immunomodulator, or its effects on metabolic disorders. High-throughput screening and advanced analytical techniques can facilitate the discovery of new therapeutic applications for this compound. researchgate.net Uncovering novel biological activities will not only expand the potential uses of this compound but also provide deeper insights into its mechanisms of action. naturalproducts.net

Sustainable Production Strategies for this compound

The long-term therapeutic application of this compound hinges on the development of sustainable and economically viable production methods. google.com Currently, the primary source of this compound is through natural extraction from plants like Bryonia dioica. smolecule.comwikipedia.org However, reliance on natural sources can be limited by factors such as plant availability, geographical distribution, and variations in compound yield. nih.gov

Chemical synthesis offers an alternative route to producing this compound. smolecule.com This approach involves constructing the complex molecule from simpler starting materials through a series of chemical reactions. smolecule.com While providing a controlled and potentially scalable source, chemical synthesis of complex natural products can be challenging and costly. google.com

Metabolic engineering of microorganisms presents a promising and sustainable alternative for producing this compound and other isoprenoids. google.comgoogle.com This involves genetically modifying microorganisms to produce the compound through fermentation, using inexpensive carbon sources. google.com This method offers the potential for large-scale, cost-effective, and environmentally friendly production. google.com Two-phase fermentation processes, where the product is continuously removed from the aqueous fermentation medium, are being explored to improve yield and efficiency. google.com

Conclusion and Future Perspectives on Bryoamaride Research

Summary of Key Research Findings and Contributions

Currently, publicly available, peer-reviewed scientific literature lacks specific studies focused on a compound named "Bryoamaride." While the name suggests a possible connection to marine bryozoans, which are known sources of diverse alkaloids and other bioactive molecules, no definitive research has been published to characterize its structure, synthesis, or biological activity. The broader context of marine natural products research indicates a wealth of chemical diversity with potential therapeutic applications, but specific findings related to this compound are yet to be reported.

Challenges and Opportunities in this compound Research

The primary challenge in this compound research is the current lack of foundational data. Without isolation and structural elucidation, further investigation into its chemical and biological properties is impossible. The initial discovery and characterization of any new natural product are often hampered by low yields from the source organism and the complexity of natural extracts.

However, these challenges present significant opportunities. The exploration of marine organisms, such as bryozoans, for novel chemical entities remains a promising frontier in drug discovery. Should this compound be successfully isolated and identified, it would offer an opportunity to explore a new chemical scaffold with potentially unique biological activities. Advances in spectroscopic techniques and synthetic methodologies could aid in overcoming the hurdles of structural determination and supply.

Future Trajectories for Comprehensive this compound Studies

The future of this compound research is contingent on its initial discovery and characterization. A logical trajectory for future studies would involve the following key areas:

Isolation and Structural Elucidation: The foremost step is the isolation of this compound from its natural source and the complete determination of its chemical structure using modern spectroscopic methods such as NMR and mass spectrometry.

Total Synthesis: Once the structure is known, developing a total synthesis would be crucial. This would not only confirm the proposed structure but also provide a sustainable source of the compound for further biological evaluation, mitigating the reliance on harvesting from natural sources.

Biological Screening: A comprehensive screening of pure this compound against a wide range of biological targets would be essential to identify any potential therapeutic applications. This could include assays for anticancer, antimicrobial, anti-inflammatory, and other activities.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would provide a deeper understanding of its molecular interactions and potential as a drug lead.

Q & A

Q. What are the primary natural sources of Bryoamaride, and what methods are used for its isolation?